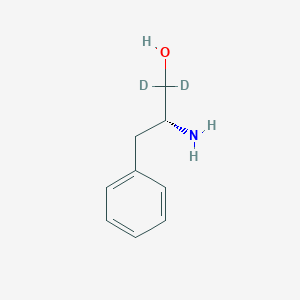

D-Phenylalaninol-d2

Description

Contextualization of Chiral Amino Alcohol Derivatives in Contemporary Chemical Synthesis and Biocatalysis

Chiral amino alcohols are invaluable building blocks in modern organic chemistry. chemimpex.comnih.gov Their inherent chirality makes them essential for asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. chemimpex.com This is particularly crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral amino alcohols serve as versatile precursors for a wide range of molecules, including pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.comfrontiersin.org They can be incorporated into chiral auxiliaries, ligands for metal catalysts, and chiral scaffolds to control the stereochemical outcome of chemical reactions. nih.govthieme-connect.com

In the realm of biocatalysis, enzymes are increasingly used to synthesize chiral amino alcohols with high stereoselectivity, often avoiding the need for cumbersome protection and deprotection steps common in traditional organic synthesis. nih.govnih.gov Engineered enzymes, such as amine dehydrogenases, have been developed for the asymmetric production of chiral amino alcohols. frontiersin.org These biocatalytic methods offer a more sustainable and efficient alternative for producing these valuable compounds. nih.gov

Significance of Deuterated Chiral Compounds in Mechanistic and Synthetic Investigations

The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), provides a powerful tool for investigating chemical and biological processes. nih.govthalesnano.com This isotopic labeling allows researchers to track the fate of specific atoms through complex reaction pathways, providing invaluable insights into reaction mechanisms. thalesnano.comscienceopen.com The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can result in a kinetic isotope effect (KIE). nih.gov By measuring the KIE, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. nih.govnukleonika.pl

In synthetic investigations, deuteration can be used to improve the metabolic stability of drug candidates by slowing down metabolic processes that involve C-H bond cleavage. snnu.edu.cnnih.gov This strategy, known as "metabolic switching," can lead to improved pharmacokinetic profiles. nih.govresearchgate.net Furthermore, deuterated compounds serve as excellent internal standards in mass spectrometry-based quantitative analysis due to their distinct mass difference from their non-deuterated counterparts. thalesnano.comlumiprobe.com The use of deuterium labeling also extends to nuclear magnetic resonance (NMR) spectroscopy, where it can simplify complex spectra and provide information about molecular structure and dynamics. thalesnano.com

Fundamental Research Questions Driving D-Phenylalaninol-d2 Investigations

The unique properties of this compound make it a valuable tool for addressing several fundamental research questions:

Elucidating Reaction Mechanisms: How does the stereochemistry of chiral catalysts and reagents influence the outcome of asymmetric transformations? By using this compound as a chiral building block or ligand, researchers can probe the transition states of reactions and gain a deeper understanding of the factors that control enantioselectivity. bohrium.com The deuterium label can also be used to track the compound's transformations in both synthetic and metabolic pathways. vulcanchem.com

Probing Enzyme Active Sites and Mechanisms: How do enzymes achieve their remarkable stereoselectivity? this compound and other deuterated substrates can be used to study the mechanisms of enzymes like phenylalanine ammonia-lyase. nih.govsemanticscholar.org The kinetic isotope effects observed with deuterated substrates provide crucial information about the enzyme's catalytic mechanism. nih.govnukleonika.pl

Developing Novel Synthetic Methodologies: Can new and more efficient methods for the synthesis of chiral molecules be developed? The use of this compound as a starting material or chiral auxiliary can aid in the development of novel asymmetric synthetic routes. thieme-connect.comacs.org

Improving Analytical Techniques: How can the sensitivity and accuracy of analytical methods be enhanced? The distinct mass of this compound makes it an ideal internal standard for quantitative mass spectrometry, improving the reliability of measurements in complex biological and chemical matrices. thalesnano.com Its unique spectroscopic properties are also beneficial in NMR studies. vulcanchem.com

Physicochemical Properties of D-Phenylalaninol and its Deuterated Analog

| Property | D-Phenylalaninol | This compound |

| Molecular Formula | C₉H₁₃NO | C₉H₁₁D₂NO |

| Molecular Weight | 151.21 g/mol | 153.22 g/mol |

| Melting Point | 93-95 °C | Not available |

| Boiling Point | 303.8±22.0 °C at 760 mmHg | Not available |

| Density | 1.1±0.1 g/cm³ | Not available |

| CAS Number | 5267-64-1 | 63386-40-3 |

Data for D-Phenylalaninol sourced from . Data for this compound sourced from vulcanchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-1,1-dideuterio-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVMTBJNDTZBF-VJQDKCMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](CC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations Utilizing D Phenylalaninol D2 As an Isotopic Probe

Elucidation of Enzymatic Reaction Mechanisms with Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone technique for investigating the mechanisms of enzyme-catalyzed reactions. wisc.edu By strategically placing deuterium atoms on a substrate molecule like D-Phenylalaninol-d2, scientists can dissect complex biochemical transformations involving phenylalanine derivatives. d-nb.info

The Kinetic Isotope Effect (KIE) is a measure of the change in the rate of a reaction when a heavier isotope is substituted for a lighter one in the reactant. epfl.ch In the context of biotransformations of phenylalanine derivatives, utilizing deuterated substrates can reveal whether a carbon-hydrogen bond is broken in the rate-determining step of the reaction. nih.govresearchgate.net

For instance, studies on phenylalanine hydroxylase, a non-heme iron monooxygenase, have employed deuterium kinetic isotope effects to probe the chemical mechanisms of aromatic and benzylic hydroxylation. nih.gov The hydroxylation of phenylalanine to tyrosine exhibits a deuterium KIE greater than one, indicating that the C-H bond cleavage is at least partially rate-limiting. nih.gov Specifically, the Dkcat value for the reaction of Chromobacterium violaceum Phenylalanine Hydroxylase (CvPheH) with 2H5-phenylalanine is 1.2 with 6-methyltetrahydropterin (B12859068) and 1.4 with 6,7-dimethyltetrahydropterin. nih.gov These values, while not representing the intrinsic isotope effect for the reaction of the Fe(IV)O intermediate, are a combination of the isotope effect on this step and the subsequent tautomerization to form tyrosine. nih.gov A large isotope effect of 5.1 was determined for the tautomerization of a dienone intermediate, which is responsible for the normal effect observed on kcat. nih.gov

These KIE studies are crucial for understanding the biotransformation mechanisms of critical metabolites and can shed light on metabolic dysfunctions and neurodegenerative diseases. researchgate.netnih.gov

Table 1: Observed Deuterium Kinetic Isotope Effects in Phenylalanine Hydroxylase Catalysis

| Enzyme System | Deuterated Substrate | Cofactor | Observed KIE (Dkcat) | Reference |

|---|---|---|---|---|

| Chromobacterium violaceum Phenylalanine Hydroxylase (CvPheH) | 2H5-phenylalanine | 6-methyltetrahydropterin | 1.2 | nih.gov |

| Chromobacterium violaceum Phenylalanine Hydroxylase (CvPheH) | 2H5-phenylalanine | 6,7-dimethyltetrahydropterin | 1.4 | nih.gov |

| CvPheH (Tautomerization of dienone intermediate) | Partially deuterated phenylalanine | - | 5.1 | nih.gov |

The Solvent Isotope Effect (SIE) is observed when the solvent is changed from H₂O to D₂O. This technique is particularly useful for determining whether a proton transfer from the solvent is involved in the reaction mechanism. iupac.org A normal SIE (kH₂O/kD₂O > 1) often indicates that a proton transfer is part of the rate-limiting step. semanticscholar.orgmdpi.com

In studies of enzymes like D-amino acid oxidase, which catalyzes the dehydrogenation of D-amino acids, SIEs have provided significant mechanistic insights. d-nb.info For example, the reaction of D-amino acid oxidase with D-alanine shows a solvent deuterium isotope effect of 3.1 ± 1.1 at pH 6, which decreases at higher pH. d-nb.info This, combined with primary KIE data, supports a hydride transfer mechanism. d-nb.info The use of D₂O can also reveal the number of protons transferred in the transition state. epfl.ch

It is important to note that interpreting SIEs requires careful consideration of pL-rate profiles, as the pKa of most monoprotic Brønsted acids increases in D₂O. semanticscholar.orgmdpi.com Inverse SIEs (kH₂O/kD₂O < 1) can also occur and often point to a rapid equilibrium preceding the rate-limiting step. semanticscholar.orgmdpi.com

Isotopic labeling with deuterium can be used to probe the dynamics within an enzyme's active site and understand substrate binding. nih.gov Aromatic side chains, such as that of phenylalanine, are often key residues in enzyme active sites and protein binding sites. researchgate.net Deuteration can alter the conformational dynamics of hydrogen-bonded structures in proteins. core.ac.uk

For instance, in phenylalanine hydroxylase from Chromobacterium violaceum (cPAH), crystallographic studies have revealed a distal binding site for phenylalanine, 15.7 Å away from the active site. nih.gov While the global structure shows minimal changes upon binding, this distal interaction can influence catalytic activity, potentially through effects on protein dynamics in solution. nih.gov

Furthermore, studies on plant aromatic amino acid decarboxylases (AAADs) have shown that a single tyrosine-to-phenylalanine mutation in the catalytic loop can interconvert the enzyme's function. acs.org Molecular simulations suggest that this mutation alters the active site cavity, which may facilitate the entry of molecular oxygen, highlighting how subtle changes in the active site, which can be probed by isotopic labeling, affect function. acs.org

Solvent Isotope Effect (SIE) Analysis for Proton Transfer Mechanism Insights

Understanding Reaction Pathways in Asymmetric Organic Transformations

Deuterium-labeled compounds like this compound are invaluable for tracing the stereochemical course of asymmetric reactions and for understanding the underlying principles that govern stereoselectivity.

In asymmetric synthesis, deuterium labeling serves as a powerful method to trace the fate of specific atoms throughout a reaction sequence, thereby elucidating the stereoselective pathway. nsf.gov For example, in the cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, deuterium labeling studies using D₂ established a homolytic D₂ activation and a cis-addition across the double bond. nsf.gov This mechanistic detail distinguishes it from pathways involving other metal catalysts like ruthenium(II) and nickel(II). nsf.gov

Similarly, in the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts to form chiral piperidines, deuterium labeling with d2-paraformaldehyde indicated a reversible reduction step, providing crucial information about the reaction mechanism. researchgate.net

The substitution of hydrogen with deuterium can influence the stability and geometry of transition states. core.ac.uk This is due to the difference in zero-point vibrational energies between C-H and C-D bonds, with the C-D bond being stronger. oaji.net This difference can lead to a kinetic isotope effect, where reactions involving the breaking of a C-H bond are slower when deuterium is substituted. oaji.net

This principle is exploited to gain insights into transition state structures. A primary KIE suggests that the bond to the isotope is being broken in the rate-determining step, while a secondary KIE can provide information about changes in hybridization at the labeled position. epfl.ch For example, a secondary kinetic isotope effect of 1.14 was observed in the isoselective ring-opening polymerization of rac-β-butyrolactone, indicating that the pre-coordination of the monomer plays a significant role in the mechanism. researcher.life The strength of hydrogen bonds can also be affected by deuterium substitution, which can, in turn, influence the conformational dynamics of molecules and the stability of transition states. d-nb.info

Deuterium Labeling for Tracing Stereoselective Reaction Pathways

Exploration of Molecular Interactions at the Biological Interface

The use of isotopically labeled compounds provides a powerful lens through which to examine the intricate dance of molecules at the biological interface. This compound, with its strategically placed deuterium atoms, serves as a subtle yet informative probe in these investigations. The mass difference between hydrogen and deuterium, while small, can lead to measurable kinetic isotope effects and provides a distinct spectroscopic signature, allowing researchers to trace the fate of molecules and elucidate the mechanisms of complex biological processes.

Deuterium as a Tracer in Studying Biomolecule Self-Assembly and Aggregation Mechanisms

The spontaneous organization of biomolecules into well-defined structures is a fundamental process in biology, underlying the formation of everything from functional protein complexes to pathological amyloid fibrils. Deuterium labeling has emerged as a key technique for unraveling the mechanisms that govern these self-assembly and aggregation phenomena. rsc.orgbeilstein-journals.org

The substitution of hydrogen with deuterium in a biomolecule can influence its stability and aggregation propensity. For instance, studies have shown that deuterium oxide (D2O) can enhance the conformational stability of some proteins, like bovine serum albumin, thereby reducing the formation of small aggregates at high temperatures. researchgate.net Conversely, for other systems, the presence of D2O has been observed to increase the formation of larger aggregates. researchgate.netnih.gov This highlights the nuanced role of solvent isotope effects in modulating intermolecular interactions.

In the context of specific amino acids, research has demonstrated that L-phenylalanine can self-assemble into amyloid fibrils. nih.gov The hydrophobic interactions between the phenylalanine rings are a major driving force in this process. beilstein-journals.orgnih.gov Interestingly, studies have shown that the enantiomer, D-phenylalanine, can arrest the fibril formation of L-phenylalanine, leading to the formation of non-propagating flakes. nih.govresearchgate.net This suggests a potential therapeutic application for D-amino acids in diseases associated with amyloid aggregation. nih.gov

The power of deuterium as a tracer is further enhanced when coupled with spectroscopic techniques like Raman microspectroscopy. This method allows for the direct tracing of a deuterium label from a source into specific biomolecules within individual cells, providing insights into metabolic pathways and the incorporation of building blocks into cellular structures. acs.org Isotope labeling, in general, is a powerful tool for gaining novel insights into proteostasis mechanisms, including protein aggregation. oup.comnih.gov By using isotopically labeled amino acids, researchers can study the turnover rates of proteins and identify those that are prone to aggregation. oup.com

Table 1: Influence of Deuterium on Biomolecule Aggregation

| Biomolecule | Effect of Deuterium | Observation | Reference |

| Bovine Serum Albumin | Enhanced conformational stability | Reduced formation of small aggregates in D2O at high temperatures. | researchgate.net |

| C-phycocyanin | Increased aggregation | Dramatic increase in the amount of 11s aggregate in the presence of D2O. | nih.gov |

| L-phenylalanine | Arrested fibril formation by D-phenylalanine | D-phenylalanine addition leads to the formation of flakes instead of fibrils. | nih.govresearchgate.net |

Investigation of Molecular Recognition and Chiral Discrimination Phenomena

Molecular recognition, the specific interaction between two or more molecules, is central to virtually all biological processes. Chiral discrimination, a specialized form of molecular recognition, is the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule. Given that many biological molecules are chiral, understanding the principles of chiral discrimination is of paramount importance. vdoc.pub

This compound, as a chiral and isotopically labeled molecule, is an ideal tool for probing these phenomena. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful technique for studying chiral recognition. mdpi.com The use of chiral solvating agents or chiral derivatizing agents in NMR can lead to the separation of signals from enantiomers, allowing for their differentiation and quantification. mdpi.comnih.gov Deuterium NMR spectroscopy, specifically, offers advantages in studying chiral molecules, as the deuterium quadrupolar splittings can be sensitive to the chiral environment. nih.gov

The interaction of D-phenylalanine with chiral surfaces or other chiral molecules has been a subject of significant research. For example, studies using a chiral perylene (B46583) bisimide derivative have shown that it can selectively recognize and sense the presence of D-phenylalanine over its L-enantiomer through changes in its aggregation state, which can be monitored by fluorescence spectroscopy. nih.govresearchgate.netfrontiersin.orgnih.gov This enantioselective interaction highlights the crucial role of three-dimensional structure in molecular recognition. researchgate.netnih.gov

Furthermore, computational studies have provided insights into the binding interactions that drive molecular recognition. For instance, the binding of ligands to the D2 dopamine (B1211576) receptor has been shown to be influenced by specific amino acid residues, and mutations in these residues can alter ligand affinity and function. nih.gov Quantum chemical studies have also been employed to understand the nonbonded interactions, such as π-π stacking and hydrogen bonding, that govern the recognition of molecules like diaryl ureas by their target proteins. mdpi.comresearchgate.net

The ability to isotopically label specific sites in a molecule, such as in this compound, provides a sensitive handle for techniques like NMR to precisely map these interactions and quantify the subtle energetic differences that underlie chiral discrimination.

Table 2: Techniques for Studying Chiral Discrimination of Phenylalanine Enantiomers

| Technique | Principle | Application | Reference |

| NMR Spectroscopy | Exploits differences in the magnetic environment of enantiomers in a chiral medium to produce distinct signals. | Used with chiral solvating agents to differentiate between D- and L-phenylalanine enantiomers. | mdpi.comnih.gov |

| Fluorescence Spectroscopy | Monitors changes in the fluorescence properties of a chiral sensor upon interaction with an enantiomer. | A chiral perylene bisimide sensor shows fluorescence enhancement specifically in the presence of D-phenylalanine. | nih.govresearchgate.netnih.gov |

| Computational Modeling | Simulates the interactions between molecules to predict binding affinities and modes of recognition. | Used to study the binding of ligands to receptors and the interactions governing chiral recognition. | nih.govmdpi.comresearchgate.net |

Applications of D Phenylalaninol D2 in Advanced Chemical Synthesis and Material Science

Development of Novel Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are fundamental to asymmetric synthesis, enabling the production of single-enantiomer compounds that are crucial in fields like pharmaceuticals. researchgate.netwikipedia.org D-phenylalaninol, derived from the D-phenylalanine amino acid, is a frequently used scaffold for creating these vital tools. nih.gov The introduction of deuterium (B1214612) to form D-Phenylalaninol-d2 provides a sophisticated method for refining the design and function of the resulting catalysts.

The rational design of chiral catalysts aims to create molecules that provide high levels of stereocontrol in chemical transformations. scu.edu.cn Deuteration serves as a unique strategy in this process, not merely as a passive label but as an active design element. One innovative approach involves using deuterium as a "stereochemically invisible" blocking group. uea.ac.uk In the synthesis of complex ligands, such as those derived from ferrocene (B1249389) oxazolines, chemists often need to direct reactions to a specific position on a molecule. mdpi.com By selectively replacing a hydrogen atom with a deuterium atom, the kinetic isotope effect (KIE)—the difference in reaction rate between a C-H and a C-D bond—can be exploited. scielo.org.mx

For instance, a common step in ligand synthesis is lithiation, where a strong base removes a proton. uea.ac.uk A C-D bond is stronger and is broken more slowly than a C-H bond. Therefore, in a molecule with multiple potential lithiation sites, a strategically placed deuterium atom can effectively block reaction at that position, directing the base to deprotonate a different, non-deuterated site. This technique allows for a reversal of normal diastereoselectivity, providing access to ligand diastereoisomers that are otherwise difficult to synthesize. uea.ac.uk

A catalyst derived from this compound could leverage this principle. By incorporating the deuterated auxiliary into a larger ligand framework, chemists can control the outcome of subsequent synthetic steps, leading to the creation of novel catalysts with tailored properties for specific enantioselective reactions, such as asymmetric hydrogenations or C-C bond formations. acs.orgmdpi.com

Table 1: Hypothetical Impact of Deuteration on Diastereoselective Ligand Synthesis

| Ligand Precursor | Lithiation Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference Principle |

|---|---|---|---|---|

| (S)-Ferrocenyloxazoline | s-BuLi/TMEDA in Et₂O | (S,Sp) | >95:5 | Standard Selectivity |

| (S)-Ferrocenyloxazoline-d₁ | n-BuLi in THF | (S,Rp) | >90:10 | Deuterium-Directed Reversal uea.ac.uk |

| Phenylalaninol-derived Ligand | Standard | Isomer A | High | Auxiliary Control arkat-usa.org |

This table illustrates the principle of using deuterium to reverse diastereoselectivity in ligand synthesis, as demonstrated in ferrocene systems, and projects how a similar strategy could be applied using a this compound-derived precursor.

The efficacy of a metal-based asymmetric catalyst depends on the precise three-dimensional arrangement of the chiral ligand around the metal center. researchgate.net These ligand-metal interactions, which can include covalent bonds and weaker noncovalent interactions like hydrogen bonding, create a chiral environment that dictates the stereochemical outcome of the reaction. acs.orgnih.gov

Introducing deuterium into a chiral ligand can subtly modify these interactions. The mass difference between hydrogen and deuterium alters the vibrational frequencies of C-D bonds compared to C-H bonds, which can lead to small changes in bond lengths and angles within the ligand scaffold. resolvemass.ca These minor geometric shifts can, in turn, affect how the ligand coordinates to the metal ion and how the substrate docks into the catalyst's active site.

Furthermore, deuterated compounds are invaluable tools for studying these interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for elucidating the structure of catalyst-substrate complexes. Using deuterated solvents is standard practice to avoid interfering signals, and selective deuteration of the ligand itself can simplify complex spectra, helping to pinpoint specific ligand-metal or ligand-substrate contacts. scirp.orgbeilstein-journals.org While direct studies on this compound metal complexes are not widely reported, research on related systems shows that such isotopic labeling is crucial for gaining deep mechanistic insight into how asymmetric catalysts function. beilstein-journals.org

Rational Design of this compound Derived Chiral Catalysts for Enantioselective Reactions

Stereochemical Control in Complex Organic Transformations

Achieving high levels of stereochemical control is a central goal in the synthesis of complex organic molecules like natural products and pharmaceuticals. nih.gov Chiral auxiliaries derived from molecules like D-phenylalaninol are a well-established method for achieving such control. arkat-usa.orgscholaris.ca The use of a deuterated auxiliary, this compound, represents a more refined strategy to influence diastereoselectivity and enantioselectivity.

Asymmetric Michael additions are a powerful class of reactions for forming carbon-carbon bonds, creating new stereocenters in the process. amazonaws.comresearchgate.net The stereoselectivity of these reactions can be controlled by chiral catalysts or by attaching a chiral auxiliary to one of the reactants. nih.gov The stereochemical outcome is determined in the transition state, and any factor that influences the energy of the competing diastereomeric transition states can affect the chiral induction efficiency. wikipedia.org

Deuteration can influence chiral induction through the kinetic isotope effect (KIE). If the cleavage of a C-H bond is involved in or near the stereodetermining step of a reaction, replacing that hydrogen with deuterium can slow the reaction pathway down. This can amplify the energy difference between the two transition states, potentially leading to higher enantiomeric or diastereomeric excess. nih.gov

In the context of a Michael addition controlled by a this compound auxiliary, if a proton (or deuteron) transfer involving the auxiliary or a nearby position is part of the mechanism for setting the stereochemistry, deuteration could enhance the selectivity. For example, the stereoselective protonation of an enolate intermediate is often a key step in determining the final product's configuration. acs.org Using a deuterated source or a deuterated auxiliary that influences this step could improve the reaction's precision. Studies on the synthesis of deuterated amino acids have shown that enantiomerically pure products can be obtained through stereoselective deuteration, highlighting the powerful synergy between isotopic labeling and stereocontrol. acs.orgacs.org

The synthesis of functionalized molecules with multiple stereocenters requires robust and predictable strategies for stereochemical control. The primary approaches include substrate control, reagent control, and catalyst control. scholaris.cauniurb.it The use of a chiral auxiliary, such as one derived from this compound, is a form of substrate control where the stereochemistry of the auxiliary directs the formation of new chiral centers. arkat-usa.orgacs.org

A key advantage of the chiral auxiliary approach is its reliability and the ability to cleave the auxiliary after the reaction to release the enantiomerically pure product. acs.org The incorporation of deuterium into the auxiliary adds another layer of strategic control. As discussed, it can be used to direct synthetic modifications on the auxiliary itself to create novel ligands or can influence the stereochemical outcome of the target reaction via the KIE. nih.govuea.ac.uk

Combining these approaches, a synthetic chemist might use a this compound derived catalyst (catalyst control) to act on a prochiral substrate, or attach the this compound auxiliary directly to the substrate (auxiliary control) to guide a diastereoselective reaction. These methods are central to building up the complex, stereochemically dense architectures found in many biologically active molecules. nih.gov

Table 2: Overview of Asymmetric Synthesis Strategies

| Strategy | Description | Role of this compound |

|---|---|---|

| Chiral Pool Synthesis | Uses enantiomerically pure natural products as starting materials. | D-Phenylalaninol itself is derived from the chiral pool. |

| Chiral Auxiliary Control | A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. | This compound can act as an advanced auxiliary, potentially enhancing selectivity. arkat-usa.orgacs.org |

| Chiral Catalyst Control | A small amount of a chiral catalyst creates a large amount of chiral product. | This compound can be a building block for novel, highly selective catalysts. scu.edu.cnuea.ac.uk |

| Biocatalysis | Uses enzymes to perform highly enantioselective transformations. | Not a direct application, but enzymes are the benchmark for stereocontrol. |

Influence of Deuteration on Chiral Induction Efficiency in Asymmetric Michael Additions and Other Reactions

Material Science Applications

While the primary applications of chiral amino alcohols are in synthesis, the unique properties of deuterated compounds open up possibilities in material science. researchgate.netscielo.org.mx The replacement of hydrogen with deuterium enhances the stability of C-H bonds, which can improve the lifetime and performance of organic materials. nih.govzeochem.com

Two key areas where deuterated organic molecules have found applications are in polymers and organic light-emitting diodes (OLEDs). resolvemass.cazeochem.com In OLED technology, degradation of the organic materials over time limits the device's lifespan. By selectively deuterating the organic molecules used in OLEDs, the stronger C-D bonds can resist degradation pathways, leading to significantly longer-lasting and more efficient devices. zeochem.com

Similarly, in polymer science, deuteration can enhance thermal stability and provide a powerful tool for analysis. resolvemass.ca Techniques like neutron scattering rely on the difference in scattering length between hydrogen and deuterium to probe polymer structure and dynamics. A chiral, deuterated building block like this compound could be incorporated into specialized polymers. Such materials could have applications in chiral separations, as sensors for chiral molecules, or in nonlinear optics, where the combination of chirality and enhanced stability offered by deuteration would be advantageous.

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the specific applications of This compound within the focused areas of "Design of Chiral Supramolecular Structures and Hydrogels" and "Advanced Studies on Self-Assembly Processes of Deuterated Amino Acid Derivatives."

Publicly accessible research and studies directly investigating these applications for the this compound compound are not available. The search results yield information on related, but distinct, compounds and concepts:

Research on Non-Deuterated Analogs: There is extensive research on the self-assembly of D-phenylalanine (the amino acid) and its derivatives into supramolecular structures and hydrogels. nih.govnih.govrsc.orgacs.org These studies highlight how chirality and intermolecular forces like π–π stacking and hydrogen bonding drive the formation of these materials. nih.govnih.gov

Research on the Parent Compound: The non-deuterated parent molecule, D-Phenylalaninol, is recognized as a biochemical reagent and a chiral building block in organic synthesis. chemsrc.com

Deuterated Amino Acids: Some studies focus on deuterated versions of the amino acid D-phenylalanine, such as D-Phenyl-D5-alanine-N-FMOC, and its ability to form hydrogels. The primary use of deuterium labeling in these contexts is for mechanistic and structural studies, for instance, using NMR spectroscopy to probe molecular dynamics.

General Use of Deuterated Compounds: Deuterium-labeled compounds like this compound are valuable tools in research, particularly for isotopic labeling studies to trace metabolic pathways and for enhancing resolution in NMR spectroscopy.

Therefore, fulfilling the request to generate a thorough and scientifically accurate article strictly adhering to the provided outline for this compound is not feasible due to the absence of specific source material. Creating content on this topic would require extrapolation from related compounds, which would not be scientifically accurate for the specified subject.

Analytical and Spectroscopic Methodologies for Characterization of Deuterated Chiral Compounds

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the structural and isotopic features of D-Phenylalaninol-d2. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of deuterated compounds. The presence of deuterium (B1214612) in this compound leads to distinct features in NMR spectra, which can be leveraged for detailed structural analysis and to confirm isotopic labeling. vulcanchem.com

Isotopic Enrichment Determination: The level of deuterium incorporation can be quantitatively assessed by comparing the integrals of proton signals in the ¹H NMR spectrum of the deuterated compound against its non-deuterated counterpart. For instance, in the ¹H NMR spectrum of this compound, the disappearance or significant reduction of the signal corresponding to the benzylic protons provides clear evidence of deuteration. mdpi.com Furthermore, ²H (Deuterium) NMR spectroscopy can directly detect the deuterium signal, confirming the position of the label. mdpi.comresearchgate.net The integration of phenyl peaks in the NMR spectrum can be used to follow the progress of enzymatic deacylation during synthesis, a method that helps in determining reaction times. cdnsciencepub.com

Stereochemical Assignment: NMR spectroscopy, particularly in conjunction with chiral derivatizing agents, is crucial for determining the stereochemistry of chiral centers. For example, the formation of diastereomeric esters, such as Mosher esters, can lead to the separation of NMR signals for different enantiomers or diastereomers, allowing for their differentiation and quantification. rsc.org Techniques like 2D Exchange Spectroscopy (EXSY) can be employed as a qualitative tool to assess diastereomeric purity by detecting chemical exchange cross-peaks. nih.gov The stereochemistry of deuterated phenylalanines has been successfully determined using ¹H NMR spectroscopy in combination with enzymatic methods involving D- and L-amino acid oxidases. nih.gov

Key NMR Data for Phenylalanine Derivatives:

| Nucleus | Phenylalanine (in D2O) Predicted Chemical Shift (ppm) | Notes |

| ¹H | 7.43 (m, 2H), 7.37 (m, 2H), 7.32 (m, 1H), 4.13 (t, 1H), 3.33 (dd, 1H), 3.15 (dd, 1H) | Chemical shifts can vary based on solvent and pH. |

| ¹³C | Data not specifically found for this compound, but would show characteristic shifts for the phenyl ring, and the aliphatic carbons, with the C-D coupling affecting the signal of the deuterated carbon. | The use of stereo-array isotope-labeled (SAIL) amino acids can provide significant spectral simplification and sensitivity enhancement. researchgate.net |

This table provides predicted data for the parent amino acid, Phenylalanine. Actual shifts for this compound would vary but follow similar patterns.

Mass Spectrometry (MS) for Quantitative Tracer Studies and Structural Elucidation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and structure of compounds, and it is particularly well-suited for analyzing isotopically labeled molecules like this compound. The deuterium labeling results in a distinct mass shift, which facilitates its identification and quantification. vulcanchem.com

Quantitative Tracer Studies: In metabolic studies, this compound can serve as a tracer. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can track the metabolic fate of the deuterated compound through various biochemical pathways. vulcanchem.combiorxiv.org The use of deuterated internal standards, such as phenylalanine-d5, is essential for accurate quantification in complex biological matrices like plasma, correcting for sample loss during preparation. researchgate.net

Structural Elucidation: The mass spectrum of this compound will show a molecular ion peak corresponding to its increased mass due to the two deuterium atoms (Molecular Weight: 153.22). vulcanchem.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing information about its structural components. For example, the fragmentation pattern can confirm the location of the deuterium atoms within the molecule. mdpi.com High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the deuterated compound with high accuracy. nih.gov

Typical Mass Spectrometry Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift | Key Fragments (m/z) |

| D-Phenylalaninol | C₉H₁₃NO | 151.21 nih.gov | N/A | 120 (loss of CH₂OH) nih.gov |

| This compound | C₉H₁₁D₂NO | 153.22 vulcanchem.com | M+2 | Expected to show fragments reflecting the deuterated moiety. |

Chromatographic Techniques for Enantiomeric Purity and Isotopic Analysis

Chromatographic methods are essential for separating components of a mixture and are critical for assessing the enantiomeric purity and isotopic composition of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. d-nb.infoacs.org

The enantiomeric purity of this compound can be determined by comparing the peak areas of the D- and L-enantiomers in the chromatogram. d-nb.info For related compounds like phenylalanine, methods have been developed using specific chiral columns and mobile phases to achieve high resolution between the enantiomers. d-nb.info For instance, a CROWNPAK CR+ column with a perchloric acid aqueous solution as the mobile phase has been used for the separation of phenylalanine enantiomers. d-nb.info The enantiomeric excess can be calculated from the peak areas of the resolved enantiomers. nih.gov

Example HPLC Parameters for Chiral Separation of Phenylalanine Derivatives:

| Parameter | Condition | Reference |

| Column | CHIRALPAK ID, 4.6 x 100 mm, 3 µm | waters.com |

| Mobile Phase | CO₂ / MeOH with 0.1% NH₄OH (90:10) | waters.com |

| Flow Rate | 1.5 mL/min | waters.com |

| Detection | UV at 210 nm | waters.com |

| Column | CROWNPAK CR+, 4.0 mm×150 mm | d-nb.info |

| Mobile Phase | Perchloric acid aqueous solution (pH 1.55) | d-nb.info |

| Flow Rate | 0.8 mL/min | d-nb.info |

| Detection | UV at 200 nm | d-nb.info |

Gas Chromatography (GC) Coupled with Mass Spectrometry for Deuterium Content Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is particularly useful for analyzing volatile and thermally stable compounds, often after derivatization. mdpi.com

For the analysis of this compound, GC-MS can be used to determine the deuterium content and to confirm the isotopic distribution. usra.edu Prior to analysis, non-volatile compounds like amino alcohols are often converted into more volatile derivatives. nih.gov The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer then detects the compound and its fragments. The mass spectrum will clearly show the mass difference between the deuterated and non-deuterated species, allowing for the quantification of the deuterium content. researchgate.net This technique is also used for the chiral analysis of deuterated compounds after derivatization with a chiral reagent. nih.gov

Considerations for GC-MS Analysis:

Derivatization: Amino alcohols like this compound typically require derivatization to increase their volatility for GC analysis. Common derivatizing agents include alkyl chloroformates or reagents to form pentafluoropropionyl (PFP) derivatives. nih.govspringernature.com

Isotope Effects: The retention times of deuterated compounds in GC can sometimes differ slightly from their non-deuterated counterparts, an effect that needs to be considered during analysis. nih.gov

Internal Standards: The use of isotopically labeled internal standards is crucial for accurate quantification in GC-MS to correct for variations in sample preparation and instrument response. mdpi.com

Future Research Directions and Interdisciplinary Perspectives

Emerging Methodologies in Deuterated Chiral Synthesis and Biocatalysis

The synthesis of enantiomerically pure deuterated compounds presents a formidable challenge in organic chemistry. rsc.org However, recent advancements in synthetic methodologies are providing more efficient and selective routes to molecules like D-Phenylalaninol-d2.

One of the most promising frontiers is the application of biocatalysis . nih.govresearchgate.net Enzymes, with their inherent stereoselectivity, offer a powerful tool for the asymmetric introduction of deuterium (B1214612). nih.govresearchgate.net For instance, researchers have successfully employed enzymes like phenylalanine ammonia (B1221849) lyases (PALs) for the synthesis of D-phenylalanine derivatives. nih.gov A one-pot system coupling PAL amination with chemoenzymatic deracemization has been developed to produce optically enriched D-amino acids. nih.gov Furthermore, the use of over-expressed alcohol dehydrogenases has enabled the stereoselective transfer of deuterium from affordable sources like d8-2-propanol to furnish enantiopure deuterium-labeled secondary alcohols on a preparative scale. rsc.org

Another burgeoning area is the development of catalytic asymmetric strategies that combine H/D exchange with other reactions. A notable example is the combination of H/D exchange with azomethine ylide-involved 1,3-dipolar cycloaddition to construct enantioenriched α-deuterated pyrrolidine (B122466) derivatives. rsc.org This method utilizes D2O as an inexpensive and safe deuterium source under mild reaction conditions. rsc.org

The table below summarizes some emerging methodologies applicable to the synthesis of deuterated chiral compounds.

| Methodology | Key Features | Potential Application for this compound |

| Biocatalytic Reductive Deuteration | Utilizes enzymes (e.g., reductases) and a deuterium source (e.g., D2O) for highly stereoselective deuteration. nih.govresearchgate.net | Direct enzymatic reduction of a suitable precursor to yield this compound with high enantiomeric and isotopic purity. |

| Chemoenzymatic Cascade Reactions | Combines enzymatic and chemical steps in a one-pot process for efficient synthesis. nih.gov | A multi-enzyme cascade could be designed to convert a simple starting material to this compound. |

| Catalytic Asymmetric H/D Exchange | Employs a chiral catalyst to facilitate the stereoselective replacement of a hydrogen atom with a deuterium atom. rsc.org | Stereoselective deuteration of a prochiral precursor to introduce the deuterium atoms at the C-1 position. |

| Memory of Chirality (MOC) | Asymmetric deuteration of α-amino acid derivatives where the chirality of the starting material directs the stereochemistry of the deuteration. researchgate.net | This could be a potential route for the synthesis of (R)-[α-2H]-phenylalanine methyl esters, a precursor to this compound. |

Advanced Computational Approaches for Predicting Isotope Effects and Reaction Mechanisms

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of deuterated molecules. csmres.co.uk Advanced computational methods are increasingly used to predict kinetic isotope effects (KIEs) and to elucidate complex reaction mechanisms. researchgate.netprinceton.edu

The Deuterium Kinetic Isotope Effect (DKIE) , the change in reaction rate upon isotopic substitution, provides profound insight into reaction mechanisms. acs.org Computational models can calculate theoretical KIEs, which can then be compared with experimental values to validate proposed transition state structures and reaction pathways. princeton.edunih.gov For example, computational studies have been used to replicate abnormal secondary kinetic isotope effects in hydride transfer reactions, providing a deeper understanding of hydrogen tunneling. acs.org

These computational approaches are particularly valuable for:

Predicting Reaction Outcomes: By modeling different reaction pathways, chemists can predict the most likely products and optimize reaction conditions. csmres.co.uk

Understanding Enzyme Mechanisms: Computational modeling can help to visualize how a deuterated substrate like this compound interacts with an enzyme's active site, shedding light on the catalytic mechanism. ansto.gov.auresearchgate.net

Designing Novel Catalysts: By understanding the factors that control stereoselectivity, computational methods can guide the design of new and more efficient catalysts for deuterated synthesis. nih.gov

The following table highlights key computational methods and their applications in the context of deuterated compounds.

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of transition state geometries, activation energies, and kinetic isotope effects. nih.gov | Predicting the KIE for reactions involving this compound, thereby elucidating the rate-determining step. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions by treating the active site with quantum mechanics and the rest of the protein with molecular mechanics. | Simulating the interaction of this compound with an enzyme to understand the basis of its biological activity or metabolism. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. | Studying the conformational changes of this compound and its derivatives in different environments. |

Interdisciplinary Research Frontiers at the Interface of Isotope Chemistry, Organic Synthesis, and Enzyme Mechanism Studies

The study of this compound sits (B43327) at the crossroads of several scientific disciplines, fostering a rich environment for interdisciplinary research. usask.careachmee.comau.dk The synergy between isotope chemistry, organic synthesis, and enzyme mechanism studies is driving innovation and opening up new avenues of investigation.

Isotope Chemistry and Organic Synthesis: The development of novel synthetic methods for site-specific deuteration is a key focus. kyoto-u.ac.jp This includes late-stage hydrogen isotope exchange strategies and the use of photocatalysis and electrochemistry. uni-leipzig.de The ability to precisely place deuterium atoms within a molecule like this compound is crucial for its application in mechanistic studies and as a therapeutic agent. nih.gov

Organic Synthesis and Enzyme Mechanism Studies: Synthetic chemists are providing deuterated probes, such as this compound, that are essential for enzymologists to unravel complex biological pathways. ansto.gov.aud-nb.info By observing how the deuterium label alters the reaction rate or the final product, researchers can gain valuable information about the enzyme's mechanism of action. researchgate.netnih.gov

Enzyme Mechanism Studies and Isotope Chemistry: The insights gained from studying enzyme mechanisms with deuterated substrates feed back into the field of isotope chemistry by highlighting the need for new types_of labeled compounds and more sophisticated analytical techniques. researchgate.net

This interdisciplinary approach is crucial for tackling complex scientific challenges, from understanding fundamental biological processes to developing new therapeutic agents. usask.ca

Role of Deuterated Chiral Building Blocks in Next-Generation Chemical Transformations

Deuterated chiral building blocks, such as this compound, are becoming increasingly important in the development of next-generation chemical transformations. d-nb.infoenamine.netd-nb.info Their unique properties are being leveraged to create novel molecules with enhanced properties and to explore new chemical reactivity.

One of the most significant applications is in the field of drug discovery . nih.gov The "deuterium switch" strategy, where hydrogen atoms at metabolically vulnerable sites in a drug molecule are replaced with deuterium, can significantly improve the drug's pharmacokinetic profile. nih.gov This can lead to a longer half-life, reduced side effects, and lower required doses. enamine.net For instance, the incorporation of deuterium into the drug pioglitazone (B448) significantly decreased its racemization in the body. enamine.net this compound, as a derivative of the essential amino acid phenylalanine, is a valuable precursor for the synthesis of deuterated analogues of various bioactive molecules. finechemical.netnih.gov

Furthermore, deuterated building blocks are instrumental in:

Mechanistic Elucidation: As discussed previously, they are invaluable tools for studying reaction mechanisms. acs.orgresearchgate.net

Materials Science: The incorporation of deuterium can alter the physical properties of materials, leading to the development of new polymers and electronic materials with improved performance. researchgate.net

Asymmetric Catalysis: Deuterated chiral ligands can be used to fine-tune the selectivity of catalytic reactions.

The demand for a diverse range of deuterated building blocks is driving the development of new synthetic methods capable of producing these compounds with high isotopic and enantiomeric purity. d-nb.inforesearchgate.net

Q & A

Basic: What analytical techniques are recommended for verifying deuteration levels and enantiomeric purity of D-Phenylalaninol-d2 in synthetic chemistry?

Methodological Answer:

To confirm deuteration, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H vs. ²H signals) and Mass Spectrometry (MS) for isotopic distribution analysis. For enantiomeric purity, employ Chiral High-Performance Liquid Chromatography (HPLC) with polarimetric detection or Capillary Electrophoresis using cyclodextrin-based chiral selectors. Validate methods against non-deuterated standards and ensure calibration curves cover expected concentration ranges .

Basic: How should stability studies for this compound degradation pathways be designed under physiological conditions?

Methodological Answer:

Design accelerated stability studies using:

- pH variations (1.2–7.4) to simulate gastrointestinal and systemic environments.

- Temperature gradients (4°C to 40°C) to assess thermal degradation.

- Light exposure tests per ICH Q1B guidelines.

Use LC-MS/MS to identify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include control samples with stabilizers (e.g., antioxidants) for comparative analysis .

Advanced: What strategies resolve contradictory metabolic stability data for this compound across in vitro/in vivo models?

Methodological Answer:

- Cross-model validation : Compare hepatocyte assays, microsomal studies, and in vivo pharmacokinetic data to identify interspecies metabolic differences.

- Isotope tracing : Use deuterium labeling to track metabolite formation pathways.

- Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., enzyme polymorphisms, dosing regimens) .

Advanced: Which computational models predict deuterium isotope effects on this compound receptor binding?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Analyze deuterium’s impact on bond vibration and protein-ligand interactions.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate isotopic effects on binding energy.

- Docking Studies : Compare binding poses of deuterated vs. non-deuterated analogs using software like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) binding assays .

Basic: What are critical considerations for using this compound in isotopic tracer studies of neurotransmitter synthesis?

Methodological Answer:

- Isotopic Purity : Verify ≥98% deuteration via MS to avoid metabolic interference.

- Tracer Specificity : Use stable isotope-labeled internal standards (e.g., ¹³C analogs) for LC-MS quantification.

- Control Experiments : Include non-deuterated controls to distinguish isotopic effects from background noise .

Advanced: How to differentiate deuterium isotope effects from metabolic enzyme polymorphisms in pharmacokinetic studies?

Methodological Answer:

- Population Pharmacokinetics (PopPK) : Analyze inter-individual variability using nonlinear mixed-effects modeling (NONMEM).

- Enzyme Phenotyping : Conduct CYP450 isoform-specific assays (e.g., recombinant enzymes).

- Genotyping : Screen participants for polymorphisms in CYP2D6 or MAO-A genes to isolate genetic vs. isotopic influences .

Basic: What validated methods quantify this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (SPE).

- Quantification : Use LC-MS/MS in multiple reaction monitoring (MRM) mode. Validate per FDA bioanalytical guidelines for selectivity, sensitivity (LOQ ≤1 ng/mL), and matrix effects .

Advanced: Which statistical methods address batch variability in this compound synthesis?

Methodological Answer:

- Multivariate Analysis (MVA) : Apply principal component analysis (PCA) to identify critical process parameters (CPPs).

- Quality-by-Design (QbD) : Use response surface methodology (RSM) to optimize reaction conditions.

- Control Charts : Monitor deuterium incorporation efficiency via X-bar and R charts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.